molecular formula C8H7N3O3 B1593086 6-Methoxy-4-nitro-1H-indazole CAS No. 1000341-08-1

6-Methoxy-4-nitro-1H-indazole

Cat. No. B1593086
M. Wt: 193.16 g/mol
InChI Key: ACUQZJBBTADFHU-UHFFFAOYSA-N
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Description

6-Methoxy-4-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1H-indazoles, including 6-Methoxy-4-nitro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-4-nitro-1H-indazole are not fully detailed in the available literature. Its molecular weight is 193.160 Da .

Scientific Research Applications

Antioxidant Activity Evaluation Methods

Research into the antioxidant capacity of various compounds, including potentially 6-Methoxy-4-nitro-1H-indazole, emphasizes the importance of reliable analytical methods. Techniques such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Ferric Reducing Antioxidant Power (FRAP) among others, offer insights into the antioxidative potential of substances. These methods rely on spectrophotometry to assess the kinetics or equilibrium states of antioxidant reactions, suggesting that 6-Methoxy-4-nitro-1H-indazole could be evaluated for its antioxidant properties using these assays (Munteanu & Apetrei, 2021).

Therapeutic Applications of Indazole Derivatives

Indazole derivatives, including 6-Methoxy-4-nitro-1H-indazole, have shown a wide range of biological activities, leading to the development of novel therapeutic agents. Their pharmacological importance stems from their structural basis in compounds with anticancer, anti-inflammatory, and neuroprotective properties. The versatility of the indazole scaffold suggests potential therapeutic applications for 6-Methoxy-4-nitro-1H-indazole in treating various diseases (Denya, Malan, & Joubert, 2018).

Indazole Compounds in Medicinal Chemistry

The chemical synthesis, importance, and medicinal applications of indazoles, including 6-Methoxy-4-nitro-1H-indazole, are highlighted in the literature. These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory effects. This underscores the potential of 6-Methoxy-4-nitro-1H-indazole in drug development and therapeutic applications (Ali, Dar, Pradhan, & Farooqui, 2013).

Redox Mediators in Organic Pollutant Treatment

The enzymatic treatment of organic pollutants, enhanced by redox mediators, showcases the potential for compounds like 6-Methoxy-4-nitro-1H-indazole to participate in environmental remediation. Redox mediators improve the efficiency of enzymatic degradation of recalcitrant compounds, suggesting a role for 6-Methoxy-4-nitro-1H-indazole in such applications, especially given its structural compatibility with redox-active frameworks (Husain & Husain, 2007).

Safety And Hazards

6-Methoxy-4-nitro-1H-indazole is used for research and development purposes only. It is not intended for medicinal, household, or other uses .

Future Directions

The future directions in the research of 6-Methoxy-4-nitro-1H-indazole and similar compounds involve the development of more efficient synthetic approaches, exploration of their potential medicinal applications, and detailed study of their physical, chemical, and biological properties .

properties

IUPAC Name

6-methoxy-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-7-6(4-9-10-7)8(3-5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUQZJBBTADFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646929
Record name 6-Methoxy-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-nitro-1H-indazole

CAS RN

1000341-08-1
Record name 6-Methoxy-4-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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